Lipophilicity (LogP) Comparison: Bromo vs. Chloro vs. Non-Halogenated Analog
The bromo derivative exhibits a LogP of 2.55, which is 0.28 log units higher than the chloro analog (LogP 2.27) and 0.93 log units higher than the non-halogenated parent (LogP 1.62) [1]. In medicinal chemistry, a ΔLogP of ±0.5 is generally considered sufficient to produce a measurable difference in membrane permeability and off-target binding; the 0.93-unit gap between the bromo and des-halo compounds exceeds this threshold substantially.
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.55 (calculated/ACD Labs Percepta, Fluorochem) |
| Comparator Or Baseline | 3-(5-Chloro-2-methoxyphenyl)propan-1-ol: LogP = 2.27; 3-(2-Methoxyphenyl)propan-1-ol: LogP = 1.62 |
| Quantified Difference | ΔLogP = +0.28 vs. chloro; ΔLogP = +0.93 vs. non-halogenated |
| Conditions | Predicted values from ACD/Labs Percepta Platform v14.00 or equivalent computational methods. |
Why This Matters
Procurement of the bromo congener over the chloro or des-halo analog provides a deliberate, quantifiable increase in lipophilicity that directly impacts compound partitioning, cell permeability, and non-specific protein binding—parameters critical for structure-activity relationship (SAR) studies.
- [1] Molbase. 3-(2-Methoxyphenyl)propan-1-ol (CAS 10493-37-5). LogP 1.6201, MW 166.217, Density 1.037 g/cm³, BP 271.2°C. View Source
